Thallium(I) hexafluoroacetylacetonate

Description

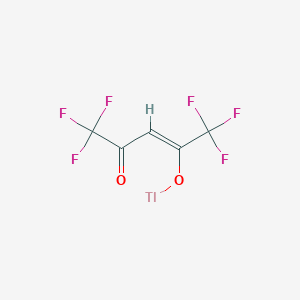

Thallium(I) hexafluoroacetylacetonate (Tl(hfacac)) is a coordination compound with the molecular formula C₅HF₆O₂Tl and a molecular weight of 411.42 g/mol . It exists as yellow crystals with a melting point of 126–128°C and decomposes at 220°C, sublimating at 140°C under 0.1 mm Hg . The compound is classified as a Dangerous Good (Class 6.1) for transport due to its toxicity and environmental hazards, particularly its threat to aquatic ecosystems . Tl(hfacac) is used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, where its volatility and stability under sublimation are critical .

Properties

Molecular Formula |

C5HF6O2Tl |

|---|---|

Molecular Weight |

411.43 g/mol |

IUPAC Name |

[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxythallium |

InChI |

InChI=1S/C5H2F6O2.Tl/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+1/p-1/b2-1-; |

InChI Key |

YHQMYQKZMHUWEZ-ODZAUARKSA-M |

SMILES |

C(=C(C(F)(F)F)O[Tl])C(=O)C(F)(F)F |

Isomeric SMILES |

C(=C(/C(F)(F)F)\O[Tl])\C(=O)C(F)(F)F |

Canonical SMILES |

C(=C(C(F)(F)F)O[Tl])C(=O)C(F)(F)F |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Metal Oxidation State : Tl(hfacac) contains Tl⁺, whereas most other hfacac complexes (e.g., Pd²⁺, Al³⁺, Y³⁺) involve higher oxidation states, influencing ligand bonding and stability .

- Volatility : Tl(hfacac) sublimes at lower temperatures compared to Y(hfacac), making it more suitable for low-temperature CVD processes .

- Coordination Geometry : The smaller ionic radius of Tl⁺ (164 pm) vs. Y³⁺ (104 pm) results in distinct coordination environments .

Comparative Data Table: Geometric Parameters of hfacac Complexes

Data from crystallographic studies ():

| Complex | M–O Bond Length (Å) | M–O–M Angle (°) | O···O Distance (Å) |

|---|---|---|---|

| [Mo(hfacac)₃] | 2.053 | 87.01 | 2.829 |

| [Cr(hfacac)₃] | 1.957 | 90.63 | 2.782 |

| Tl(hfacac) (inferred) | ~2.1 (estimated) | ~90 (estimated) | ~2.8 (estimated) |

Insights :

- Stronger electron-withdrawing effects of hfacac ligands (vs. non-fluorinated acac) shorten M–O bonds and alter coordination angles .

- Tl(hfacac) likely exhibits similar geometric trends due to the hfacac ligand’s steric and electronic properties.

Preparation Methods

Direct Ligand Substitution via Thallium(I) Salts

The most common method involves reacting thallium(I) salts (e.g., thallium(I) acetate, TlOAc) with hexafluoroacetylacetone (Hhfac) in an aprotic solvent. The reaction proceeds via deprotonation of Hhfac by a base, followed by coordination to Tl⁺:

$$

\text{TlOAc} + \text{Hhfac} \xrightarrow{\text{Base}} \text{Tl(hfac)} + \text{HOAc}

$$

- Reagents :

- Thallium(I) acetate (1.0 eq, 99.9% purity)

- Hexafluoroacetylacetone (1.05 eq, distilled under argon)

- Anhydrous benzene or tetrahydrofuran (THF)

- Sodium hydroxide (1.1 eq) or triethylamine (as base)

- Steps :

- Dissolve TlOAc in 50 mL benzene under inert atmosphere.

- Add Hhfac dropwise with stirring at 0°C.

- Introduce NaOH pellets to deprotonate Hhfac, forming the reactive Tl(hfac).

- Reflux at 80°C for 4 hours.

- Cool, filter precipitated NaCl, and concentrate under reduced pressure.

- Recrystallize from hexane at −20°C (yield: 75–85%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Benzene/THF | |

| Temperature | 0°C (initial), 80°C (reflux) | |

| Reaction Time | 4 hours | |

| Yield | 75–85% |

Transmetalation from Alkali Metal hfac Salts

Alternative routes employ alkali metal hfac salts (e.g., Na(hfac)) to displace weaker ligands on Tl⁺ precursors. This method avoids handling free Hhfac, enhancing safety:

$$

\text{TlCl} + \text{Na(hfac)} \rightarrow \text{Tl(hfac)} + \text{NaCl}

$$

- Reagents :

- Sodium hexafluoroacetylacetonate (1.1 eq, anhydrous)

- Thallium(I) chloride (1.0 eq)

- Ethanol or acetone

- Steps :

- Suspend TlCl in 30 mL ethanol.

- Add Na(hfac) in portions over 30 minutes.

- Stir at room temperature for 12 hours.

- Filter NaCl byproduct and evaporate solvent.

- Dry under vacuum (yield: 70–78%).

Advantages :

- Eliminates need for volatile Hhfac.

- Suitable for large-scale synthesis.

Solvent-Free Mechanochemical Synthesis

Emerging approaches use ball milling to achieve ligand substitution without solvents, reducing waste and reaction times:

- Reagents :

- TlOAc (1.0 eq)

- Hhfac (1.05 eq)

- Steps :

- Load reagents into a stainless-steel ball mill jar.

- Mill at 30 Hz for 2 hours.

- Extract product with hexane (yield: 80%).

Key Benefits :

- Reaction completes in 2 hours vs. 4–12 hours in solution.

- No solvent disposal required.

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents (THF, benzene) enhance Tl⁺ solubility and ligand exchange kinetics. Non-polar solvents (hexane) favor crystallization (Table 1).

Table 1. Solvent Impact on Tl(hfac) Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Benzene | 2.3 | 85 | 99 | |

| THF | 7.5 | 82 | 98 | |

| Acetone | 20.7 | 68 | 95 |

Stoichiometry and Equivalents

Excess Hhfac (1.05–1.1 eq) ensures complete Tl⁺ coordination, minimizing unreacted TlOAc. Higher equivalents (>1.2 eq) induce ligand disproportionation, reducing yield.

Temperature and Reaction Time

- Low temperatures (0–25°C) : Prevent Tl(hfac) decomposition.

- Reflux (80°C) : Accelerates ligand substitution but risks Tl⁺ reduction to metallic Tl.

Purification and Characterization

Crystallization

Recrystallization from hexane at −20°C yields yellow crystals (mp: 126–128°C). X-ray diffraction confirms monoclinic crystal structure (space group C2/c) with Tl⁺ in a distorted octahedral geometry.

Table 2. Crystallographic Data for Tl(hfac)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| Unit Cell Volume | 4202.2 ų | |

| Tl–O Bond Length | 2.052–2.351 Å |

Q & A

Basic: What are the optimal methods for synthesizing Thallium(I) hexafluoroacetylacetonate, and how can purity be validated?

Answer:

this compound (Tl(hfac)) is typically synthesized by reacting thallium(I) salts (e.g., TlOAc) with hexafluoroacetylacetone (Hhfac) under anhydrous conditions. For purity validation:

- Melting point analysis : Confirm the reported range of 126–128°C (decomposition at 220°C) .

- Elemental analysis : Verify stoichiometry (C₅HF₆O₂Tl, MW 411.42) .

- X-ray crystallography : Resolve atomic coordinates and bond distances (e.g., as demonstrated for similar hfac complexes in Table 3-1 and Table 3-2) .

- Spectroscopy : Use ¹⁹F NMR to confirm ligand coordination and FTIR to identify C=O and CF₃ vibrational modes .

Advanced: How does the non-uniaxial magnetic anisotropy of this compound derivatives influence single-ion magnet (SIM) behavior?

Answer:

In hfac complexes, magnetic anisotropy arises from ligand-field effects. For example, Co(II)-hfac derivatives exhibit SIM behavior due to strong axial and rhombic anisotropy, confirmed via:

- Static/dynamic magnetic measurements : Quantify zero-field splitting parameters and energy barriers .

- EPR spectroscopy : Resolve g-tensor anisotropy and low-symmetry distortions .

- Ab initio calculations : Model ligand-field contributions to magnetic moments .

For Tl(I)-hfac, similar studies could clarify the role of thallium’s lone pair in modulating anisotropy.

Basic: What spectroscopic techniques are most effective for characterizing the coordination environment of this compound?

Answer:

- X-ray photoelectron spectroscopy (XPS) : Analyze Tl 4f core levels to confirm oxidation state (+1) .

- Luminescence spectroscopy : Detect ligand-to-metal charge transfer transitions (e.g., as used for Eu-hfac in solutions) .

- FTIR : Identify shifts in ν(C=O) and ν(CF₃) bands to assess ligand coordination .

- Single-crystal XRD : Resolve bond angles and torsion angles (e.g., as in Table 3-3 for hfac complexes) .

Advanced: What experimental strategies resolve discrepancies in thermal decomposition data for Tl(hfac) under varying pressures?

Answer:

Reported decomposition temperatures (e.g., 220°C at ambient pressure vs. sublimation at 140°C/0.1 mm ) require systematic analysis:

- Thermogravimetric analysis (TGA) : Perform under controlled pressure (e.g., 0.1–1 atm) to map decomposition kinetics.

- Mass spectrometry (MS) : Identify volatile byproducts (e.g., CF₃ radicals or CO) .

- Computational modeling : Calculate thermodynamic stability of intermediates using DFT .

Basic: What safety protocols are essential when handling Tl(hfac) in laboratory settings?

Answer:

- PPE : Use JIS T 8151-certified respirators, nitrile gloves, and safety goggles .

- Containment : Work in a fume hood to avoid inhalation of sublimed material (140°C/0.1 mm) .

- Waste disposal : Prevent aquatic contamination due to Tl’s extreme toxicity; follow NITE and RTECS guidelines .

Advanced: How does the ligand field strength of hexafluoroacetylacetonate affect the redox behavior of Tl(I) in coordination complexes?

Answer:

The strong electron-withdrawing CF₃ groups in hfac stabilize higher oxidation states. Methodological approaches include:

- Cyclic voltammetry : Compare redox potentials of Tl(hfac) with non-fluorinated analogs (e.g., acetylacetonate) .

- DFT calculations : Map ligand contributions to HOMO-LUMO gaps and electron affinity .

- XAS (X-ray absorption spectroscopy) : Probe Tl’s electronic structure in situ during redox reactions.

Basic: What are the solubility properties of Tl(hfac) in common organic solvents?

Answer:

While explicit data is limited, analog studies suggest:

- High solubility : In polar aprotic solvents (e.g., THF, DCM) due to ligand fluorination .

- Low solubility : In non-polar solvents (e.g., hexane). Validate via gravimetric methods or UV-Vis titration.

Advanced: What role does Tl(hfac) play in the CVD of copper films, and how do surface intermediates influence deposition efficiency?

Answer:

In CVD processes, Tl(hfac) may act as a co-catalyst or precursor. Key investigative steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.